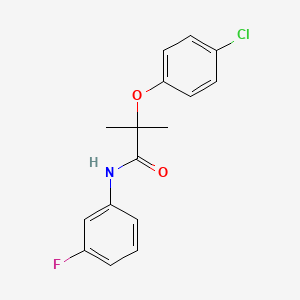
2-(4-chlorophenoxy)-N-(3-fluorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(3-fluorophenyl)-2-methylpropanamide is a chemical compound that belongs to the class of amides. It is also known as fenamidone and is widely used in scientific research applications. Fenamidone is synthesized using a specific method and has several biochemical and physiological effects.
Wirkmechanismus
Fenamidone works by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. This inhibition leads to the disruption of energy production in the fungi, causing them to die. The mechanism of action of fenamidone makes it an effective fungicide.
Biochemical and Physiological Effects:
Fenamidone has several biochemical and physiological effects. It has been shown to inhibit the growth of several plant pathogens, including Botrytis cinerea, Sclerotinia sclerotiorum, and Phytophthora infestans. Fenamidone has also been shown to have a low toxicity to mammals and is not harmful to the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Fenamidone has several advantages for lab experiments. It is a potent fungicide and has been widely used in research applications. It has a low toxicity to mammals and is not harmful to the environment. However, fenamidone also has some limitations for lab experiments. It is expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are several future directions for fenamidone research. One direction is to study the mechanism of action of fenamidone in more detail. This could lead to the development of new fungicides and drugs for the treatment of fungal infections. Another direction is to study the environmental impact of fenamidone and to develop new methods for its synthesis that are more environmentally friendly. Additionally, fenamidone could be studied for its potential use in the treatment of other diseases, such as cancer.
Synthesemethoden
Fenamidone is synthesized using a specific method. The synthesis of fenamidone involves the reaction of 2-methyl-2-(4-chlorophenoxy) propanoic acid with 3-fluoroaniline in the presence of a coupling agent. The reaction takes place in an organic solvent, and the product is obtained after purification. This method is widely used to synthesize fenamidone in the laboratory.
Wissenschaftliche Forschungsanwendungen
Fenamidone is widely used in scientific research applications. It is used as a fungicide and has been shown to have antifungal activity against several plant pathogens. Fenamidone has been used to study the mechanism of action of fungicides and to develop new fungicides. It has also been used in the development of new drugs for the treatment of fungal infections.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-fluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-16(2,21-14-8-6-11(17)7-9-14)15(20)19-13-5-3-4-12(18)10-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFXJPOKBVWLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC=C1)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

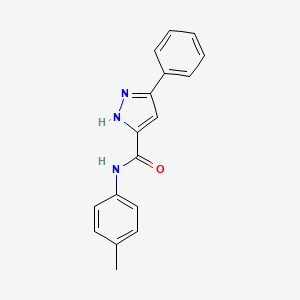
![ethyl (5-cyano-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridin-6-yl)imidoformate](/img/structure/B5846498.png)
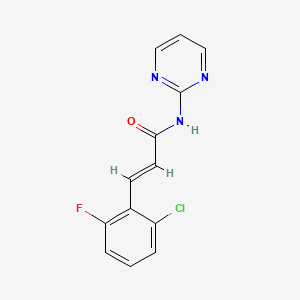

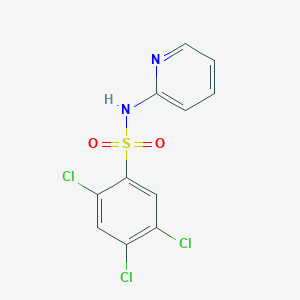
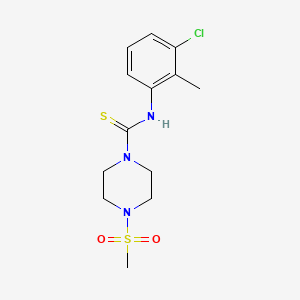

![ethyl 4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5846547.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5846551.png)
![N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846557.png)
![2-[benzyl(2,3-dichlorobenzyl)amino]ethanol](/img/structure/B5846576.png)
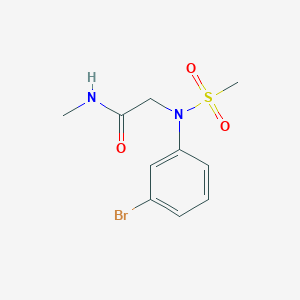
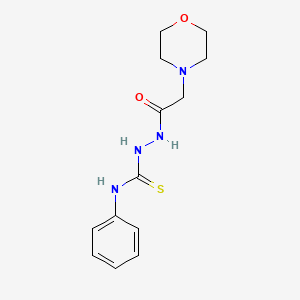
![9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5846614.png)